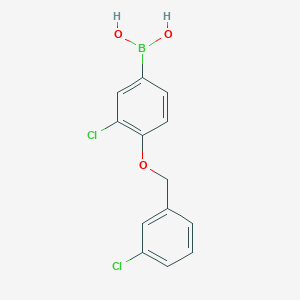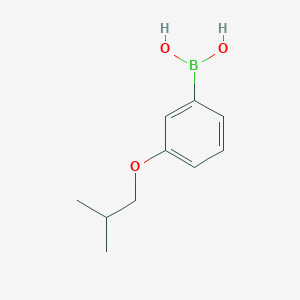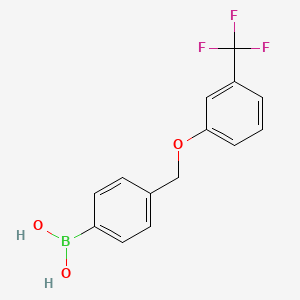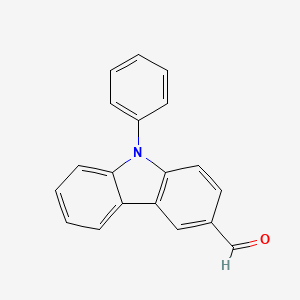
9-Fenil-9H-carbazol-3-carbaldehído
Descripción general
Descripción
9-Phenyl-9H-carbazole-3-carbaldehyde is a carbazole-based aldehyde which has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is a synthetic compound that has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It is also used as a starting material for the synthesis of other carbazoles. 9-Phenyl-9H-carbazole-3-carbaldehyde has been extensively studied in the scientific literature and is of great interest to both organic chemists and medicinal chemists.
Aplicaciones Científicas De Investigación
Química de Coordinación y Estudios Antibacterianos
9-Fenil-9H-carbazol-3-carbaldehído: los derivados, como las tiosemicarbazonas, juegan un papel importante en la química de coordinación debido a su capacidad de quelatar iones metálicos. Estos compuestos se sintetizan y sus complejos de cobre(II) se han estudiado para actividades antibacterianas contra varias cepas bacterianas, incluidas las bacterias Gram-positivas y Gram-negativas .
Propiedades Fotofísicas y Eficiencia Radiativa
Los derivados del compuesto se han utilizado para estudiar la influencia del entorno electrónico en la eficiencia radiativa de los luminóforos. Al sintetizar compuestos con varios grupos funcionales en el grupo 9-fenil, los investigadores pueden evaluar el impacto de los efectos donantes de electrones en los procesos radiativos basados en la transferencia de carga intramolecular (ICT) .
Elementos Electroluminiscentes Orgánicos
This compound: es significativo en el campo de la electroluminiscencia orgánica. Tiene aplicaciones en dispositivos electroluminiscentes (EL) orgánicos fosforescentes debido a sus excelentes capacidades de transporte de huecos y su idoneidad como material huésped en diodos orgánicos emisores de luz (OLED) .
Molécula Donante en la Síntesis de Tintes
Este compuesto puede actuar como una molécula donante en la formación de nuevos tintes donante-π-aceptor, que son cruciales para aplicaciones electroquímicas. También se utiliza en el desarrollo de OLED, contribuyendo a los avances en las tecnologías de visualización e iluminación .
Análisis Bioquímico
Biochemical Properties
9-Phenyl-9H-carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for cellular redox balance, thereby affecting the overall oxidative state of the cell . Additionally, 9-Phenyl-9H-carbazole-3-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and stability .
Cellular Effects
The effects of 9-Phenyl-9H-carbazole-3-carbaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 9-Phenyl-9H-carbazole-3-carbaldehyde can induce apoptosis in cancer cells by activating the p53 pathway, a critical tumor suppressor pathway . This activation leads to increased expression of pro-apoptotic genes and subsequent cell death. Furthermore, 9-Phenyl-9H-carbazole-3-carbaldehyde has been reported to disrupt mitochondrial function, leading to altered cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 9-Phenyl-9H-carbazole-3-carbaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the target molecule . For example, 9-Phenyl-9H-carbazole-3-carbaldehyde has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 9-Phenyl-9H-carbazole-3-carbaldehyde in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. In vitro studies have shown that the stability of 9-Phenyl-9H-carbazole-3-carbaldehyde is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to 9-Phenyl-9H-carbazole-3-carbaldehyde has been associated with sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Propiedades
IUPAC Name |
9-phenylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJDBJBKAFUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594320 | |
| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87220-68-6 | |
| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Phenyl-9H-carbazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
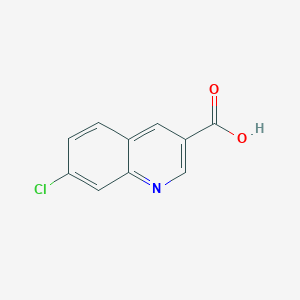

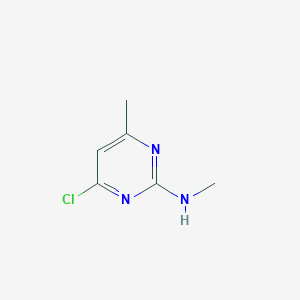

![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)


![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)

